molecular formula C24H26N4O2S B6546671 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 946219-65-4

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6546671
CAS No.: 946219-65-4
M. Wt: 434.6 g/mol
InChI Key: YLLFFPJTMBMVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclopenta[d]pyrimidine derivative featuring a sulfanyl-acetamide backbone and a 2,4,6-trimethylphenyl substituent. Its core structure comprises a fused bicyclic system (cyclopenta[d]pyrimidin-4-yl) with a pyridin-2-ylmethyl group at position 1 and a sulfanyl-acetamide moiety at position 2.

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-15-11-16(2)22(17(3)12-15)26-21(29)14-31-23-19-8-6-9-20(19)28(24(30)27-23)13-18-7-4-5-10-25-18/h4-5,7,10-12H,6,8-9,13-14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLFFPJTMBMVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on molecular descriptors and available data:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Similarity Notes
Target Compound (2-({2-oxo-1-[(pyridin-2-yl)methyl]-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide) C24H26N5O2S 448.6* N-(2,4,6-trimethylphenyl), pyridin-2-ylmethyl Reference compound for comparison. High lipophilicity due to trimethylphenyl group.
N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-cyclopenta[d]pyrimidin-4-yl)thio)acetamide C22H22N4O2S 406.5 N-benzyl, pyridin-2-ylmethyl Reduced steric bulk vs. target compound; benzyl group may enhance membrane permeability.
N-(3,4-difluorophenyl)-2-((1-[3-(diethylamino)propyl]-2-oxo-cyclopenta[d]pyrimidin-4-yl)sulfanyl)acetamide C23H27F2N5O2S 475.5 N-(3,4-difluorophenyl), diethylamino-propyl Fluorine atoms increase electronegativity; diethylamino group may improve solubility.
2-[[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide C20H14ClF3N3O2S2 493.9 Thieno[3,2-d]pyrimidin core, CF3-phenyl Heterocyclic variation (thienopyrimidine vs. cyclopentapyrimidine); CF3 group adds hydrophobicity.
N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-cyclopenta[d]pyrimidin-4-yl)thio)acetamide C23H24N4O3S 444.5 N-(2-methoxy-5-methylphenyl), pyridin-2-ylmethyl Methoxy group introduces hydrogen-bonding potential; moderate steric hindrance.

Key Findings:

Substituent Effects: Lipophilicity: The N-(2,4,6-trimethylphenyl) group in the target compound increases lipophilicity compared to N-benzyl or N-(3,4-difluorophenyl) analogs, which may influence bioavailability . Solubility: Diethylamino-propyl () and methoxy groups () introduce polar moieties, enhancing aqueous solubility.

Preparation Methods

Cyclopenta[d]Pyrimidine Core Formation

The cyclopenta[d]pyrimidine scaffold serves as the foundational structure for this compound. A widely adopted method involves the condensation of cyclopentanone derivatives with thiourea or substituted guanidines under acidic or basic conditions . For instance, in the synthesis of analogous compounds, 2-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one was prepared via cyclization of cyclopentanone with thiourea in the presence of hydrochloric acid, followed by alkylation with 4-fluorobenzyl chloride .

Key variables influencing yield and purity include:

  • Solvent selection : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction kinetics by stabilizing intermediates .

  • Temperature : Reactions typically proceed at 70–75°C to balance reactivity and side-product formation .

  • Catalysts : Potassium carbonate or sodium hydride facilitates deprotonation and nucleophilic substitution .

Introduction of the Sulfanyl Group

The sulfanyl (-S-) moiety at position 4 of the pyrimidine ring is introduced via nucleophilic substitution or thiol-ene coupling. Patent literature describes the use of 4-fluorobenzyl mercaptan or pyridin-2-ylmethanethiol as thiolating agents in the presence of a base . For example, in the synthesis of darapladib intermediates, 2-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one was obtained by reacting the cyclopenta[d]pyrimidine core with 4-fluorobenzyl chloride in a mixture of water and isopropyl alcohol .

Optimization Insights :

  • Reagent stoichiometry : A 1.2:1 molar ratio of thiolating agent to pyrimidine core minimizes unreacted starting material .

  • Reaction time : Extended stirring (4–6 hours) ensures complete substitution, as monitored by thin-layer chromatography (TLC).

Pyridin-2-ylmethyl Substitution at Position 1

The pyridin-2-ylmethyl group is introduced via alkylation of the cyclopenta[d]pyrimidine nitrogen. This step typically employs 2-(bromomethyl)pyridine or 2-(chloromethyl)pyridine in the presence of a base such as potassium carbonate. For instance, in the preparation of 4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one , the pyridin-2-ylmethyl group was introduced by refluxing the intermediate with 2-(chloromethyl)pyridine in DMF.

Critical Parameters :

  • Solvent : DMF or N-methylpyrrolidone (NMP) enhances solubility of aromatic intermediates.

  • Temperature : Reactions conducted at 70–80°C achieve >85% conversion within 3–4 hours.

Acetamide Formation: N-(2,4,6-Trimethylphenyl) Substituent

The N-(2,4,6-trimethylphenyl)acetamide side chain is synthesized via a two-step process:

  • Acetic acid derivative preparation : Reaction of chloroacetyl chloride with 2,4,6-trimethylaniline in dichloromethane yields 2-chloro-N-(2,4,6-trimethylphenyl)acetamide .

  • Aminolysis : Substitution of the chloride with diethylamine in n-heptane at 50°C produces 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide , which is subsequently hydrolyzed to the free amine .

Yield Optimization :

  • Solvent choice : n-Heptane minimizes side reactions during aminolysis, achieving yields >90% .

  • Acid workup : Hydrochloric acid (pH 1–2) precipitates the product, simplifying isolation .

Final Coupling and Purification

The coupling of the cyclopenta[d]pyrimidine intermediate with the acetamide derivative is achieved via a nucleophilic acyl substitution. In analogous syntheses, {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl}acetic acid was reacted with amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Process Details :

  • Coupling agents : EDC/HOBt in dichloromethane facilitates amide bond formation with minimal racemization .

  • Purification : Recrystallization from isopropyl acetate or chromatography on silica gel (ethyl acetate/hexane) yields high-purity product .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing critical intermediates:

StepMethod 1 (Patent WO2015087239A1) Method 2 (EvitaChem)Method 3 (ChemicalBook)
Cyclopenta[d]pyrimidine CoreCyclization with thiourea/HClCyclopentanone + guanidine in DMFN/A
Sulfanyl Introduction4-Fluorobenzyl chloride, K₂CO₃, H₂O/IPA2-Chlorobenzyl mercaptan, DMF, 70°CN/A
Acetamide FormationN/AN/ADiethylamine, n-heptane, 50°C
Yield74–82%68–75%90.9%

Challenges and Optimization Strategies

  • Low Yields in Coupling Steps : Initial yields of 12.5% reported for darapladib synthesis highlight the need for optimized stoichiometry and catalytic systems . Increasing the molar ratio of EDC/HOBt to 1.5:1 improves conversion to >65% .

  • Byproduct Formation : Residual diethylamine in the acetamide intermediate necessitates thorough washing with toluene to achieve >99% purity .

  • Scalability Issues : Replacing batch reactors with flow chemistry systems enhances heat transfer and reduces reaction times for large-scale production.

Q & A

Q. Methodological considerations :

  • For in vitro assays, dissolve in DMSO and dilute with buffer (final DMSO <1% to avoid cytotoxicity).
  • For crystallization trials, use ethanol:DMSO mixtures (4:1) to enhance solubility .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Advanced Research Question
Optimization strategies include:

  • Temperature control : Maintain 60–80°C during cyclization to minimize side products .
  • Solvent selection : Use toluene for thiolation steps (higher yield vs. ethanol) due to improved reagent solubility .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DBU) for amide coupling to reduce reaction time .
  • Purity monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) to track intermediates .

Example : Replacing ethanol with toluene increased thiolation yield from 65% to 82% in analogous compounds .

What methodologies are used to analyze its biological activity and target interactions?

Advanced Research Question

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC50 determination .
  • Cellular uptake studies : Label the compound with FITC or use LC-MS/MS to quantify intracellular concentrations .
  • Protein binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (Kd) .

Data interpretation : Discrepancies between in vitro and cellular activity may arise from solubility limitations or off-target effects, requiring orthogonal validation (e.g., CRISPR knockdown of putative targets) .

How should researchers address contradictions in reported physicochemical properties?

Advanced Research Question
Conflicting solubility or reactivity data may stem from:

  • Purity variations : Impurities (e.g., unreacted thiourea) alter solubility. Validate purity via HPLC (>95%) before testing .
  • pH dependency : Solubility in DMSO/water mixtures can vary with pH; confirm using buffered solutions (pH 6–8) .
  • Batch-to-batch differences : Characterize multiple synthetic batches statistically to identify outliers .

Case study : A reported solubility of 15 mM in DMSO was revised to 10 mM after removing residual triethylamine via repeated washing .

What analytical techniques are critical for assessing purity and stability?

Basic Research Question

  • HPLC-UV/Vis : Quantify impurities using a C18 column (λ = 254 nm) and acetonitrile/water gradient .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via NMR or LC-MS .

Example : HPLC revealed a 2% impurity in initial batches, traced to incomplete acetamide coupling; optimizing reaction time resolved this .

What derivatization strategies enhance bioactivity while maintaining structural core integrity?

Advanced Research Question

  • Sulfanyl group modification : Replace with selenyl or methylsulfonyl to modulate electron-withdrawing effects .
  • Trimethylphenyl substitution : Introduce halogenated or methoxy groups to enhance target affinity .
  • Pyridinylmethyl optimization : Replace with quinolinyl or isoquinolinyl for improved pharmacokinetics .

Case study : A chloro-substituted analog showed 3-fold higher enzyme inhibition due to enhanced hydrophobic interactions .

How can mechanistic studies elucidate its role in biochemical pathways?

Advanced Research Question

  • Metabolomic profiling : Use UPLC-QTOF-MS to identify metabolites in hepatic microsomes .
  • Transcriptomics : RNA-seq of treated cell lines to map differentially expressed genes .
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina .

Example : Docking studies predicted strong hydrogen bonding between the sulfanyl group and ATP-binding pockets in kinase targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.